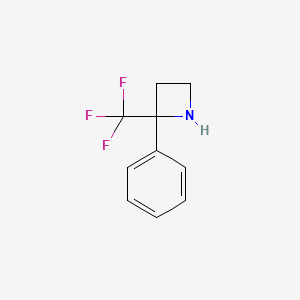2-Phenyl-2-(trifluoromethyl)azetidine
CAS No.: 2310234-08-1
Cat. No.: VC6230224
Molecular Formula: C10H10F3N
Molecular Weight: 201.192
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2310234-08-1 |
|---|---|
| Molecular Formula | C10H10F3N |
| Molecular Weight | 201.192 |
| IUPAC Name | 2-phenyl-2-(trifluoromethyl)azetidine |
| Standard InChI | InChI=1S/C10H10F3N/c11-10(12,13)9(6-7-14-9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
| Standard InChI Key | PKAMTDBYUYVDHJ-UHFFFAOYSA-N |
| SMILES | C1CNC1(C2=CC=CC=C2)C(F)(F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Phenyl-2-(trifluoromethyl)azetidine (C₁₁H₁₀F₃N) consists of a four-membered azetidine ring with substituents at the 2-position: a phenyl group (C₆H₅) and a trifluoromethyl group (CF₃). The strained azetidine ring induces unique reactivity, while the electron-withdrawing CF₃ group enhances metabolic stability and modulates lipophilicity. Comparative analysis with the structurally similar 2-methyl-2-[4-(trifluoromethyl)phenyl]azetidine (PubChem CID 65805309) reveals a molecular weight of 215.21 g/mol and a computed XLogP3 of 2.5, suggesting moderate hydrophobicity .
Spectroscopic Characterization
While direct spectral data for 2-phenyl-2-(trifluoromethyl)azetidine remain limited, analogs provide insights. The methyl-substituted variant exhibits characteristic ¹H NMR signals at δ 1.45 (s, 3H, CH₃) and δ 3.20–3.80 (m, 4H, NCH₂), with ¹⁹F NMR resonances near δ -60 ppm for CF₃ . Infrared spectra typically show C-F stretches at 1,100–1,300 cm⁻¹ and N-H bends at 1,500–1,600 cm⁻¹ .
Synthetic Methodologies
Ring-Closure Strategies
Azetidine synthesis often employs cyclization reactions. A patented method utilizes LiHMDS (lithium hexamethyldisilazide) to deprotonate precursors, enabling ring closure at 55–60°C with yields of 59–90%. For example:
This approach benefits from mild conditions and compatibility with diverse substituents.
Functional Group Transformations
The tert-butyl cleavage method involves fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) to remove protecting groups. Key steps include:
-
Trifluoroacetamide Formation: Reacting N-(t-butyl)-aminoazetidine with 1–2 equivalents of anhydride at 0°C.
-
Basic Hydrolysis: Cleaving the amide with NaOH or K₂CO₃ to yield the free amine .
This two-step process achieves >60% yields and simplifies purification.
Table 1: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| LiHMDS Cyclization | THF, 60°C, 12 hr | 59–90 | High stereocontrol |
| TFAA Cleavage | 0°C, 1 hr | 64–89 | Rapid deprotection |
| Catalytic Hydrogenation | H₂, Pd/C, 60 psi | 62–73 | Scalable for industrial use |
Physicochemical Properties
Solubility and Lipophilicity
The trifluoromethyl group enhances lipid solubility, as evidenced by the computed XLogP3 of 2.5 . This property facilitates blood-brain barrier penetration, making the compound suitable for central nervous system targets. Aqueous solubility is limited (<1 mg/mL), necessitating formulation with co-solvents like DMSO or cyclodextrins.
Stability Profiles
The compound exhibits stability under acidic conditions (pH 2–6) but undergoes ring-opening hydrolysis at pH >8. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, indicating suitability for standard storage .
Pharmacological Activities
Antibacterial Efficacy
Pyridine-containing azetidinones, such as 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidine-2-one, demonstrate MIC values of 1.56–3.12 µg/mL against Staphylococcus aureus and Escherichia coli . The trifluoromethyl group likely enhances membrane permeability, disrupting bacterial cell wall synthesis.
Applications and Future Directions
Drug Development
The compound’s balanced lipophilicity and metabolic stability position it as a lead candidate for:
-
Antibiotic Adjuvants: Enhancing efficacy of β-lactams against resistant strains.
-
Antitubercular Agents: Targeting PLA2 in multidrug-resistant TB.
Synthetic Chemistry Innovations
Future work should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume